
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is a complex organic compound with a unique structure that includes a naphthyridine ring system substituted with a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a naphthyridine precursor with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Wissenschaftliche Forschungsanwendungen
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropionaldehyde: A related compound with a similar phenylpropyl group but different functional groups.
Phenylpropanolamine: Another compound with a phenylpropyl structure, used as a decongestant and appetite suppressant.
Solriamfetol: A compound with a phenylpropyl group, used as a wakefulness-promoting agent.
Uniqueness
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90781-12-7 |
|---|---|
Molekularformel |
C17H19N2+ |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
6-(3-phenylpropyl)-5H-1,6-naphthyridin-1-ium |
InChI |
InChI=1S/C17H18N2/c1-2-6-15(7-3-1)8-5-12-19-13-10-17-16(14-19)9-4-11-18-17/h1-4,6-7,9-11,13H,5,8,12,14H2/p+1 |
InChI-Schlüssel |
NXBWTICXTSPOIW-UHFFFAOYSA-O |
Kanonische SMILES |
C1C2=C(C=CN1CCCC3=CC=CC=C3)[NH+]=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)



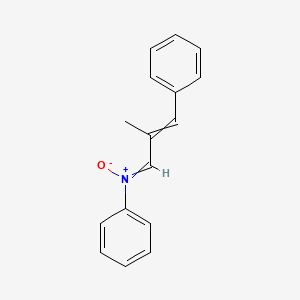
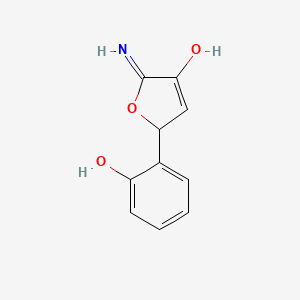
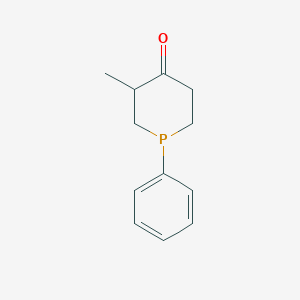
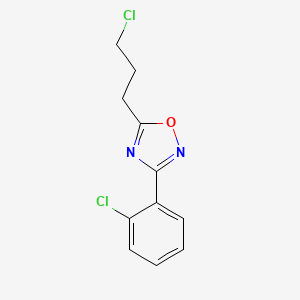
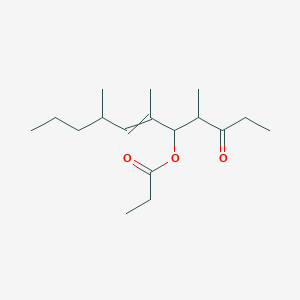
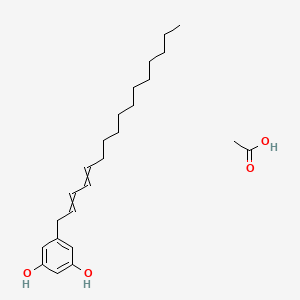
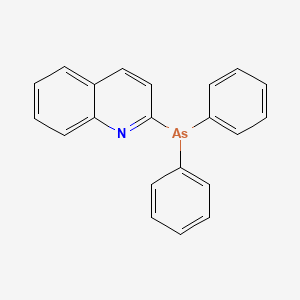
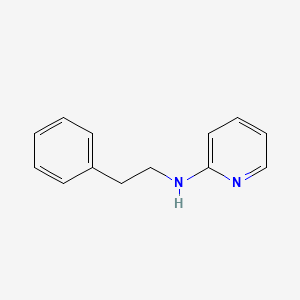
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
